Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate
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Overview
Description
“Ethyl 5-phenyl-3-(3,4,5-trimethoxybenzamido)thiophene-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves the reaction with different nucleophiles and electrophiles . Enaminones, which are extremely stable species, are often used as valuable precursors for the preparation of various organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the specific compound and conditions. For instance, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Scientific Research Applications
Antimicrobial and Antioxidant Activities
Thiophene derivatives, including those similar to the mentioned compound, have been synthesized and evaluated for their antimicrobial and antioxidant properties. Some compounds exhibited excellent antibacterial and antifungal activities, alongside profound antioxidant potential. These findings suggest potential applications in developing new antimicrobial agents with added antioxidant benefits (K. Raghavendra et al., 2016).
Anticancer Activities
Novel thiophene derivatives have been prepared and tested for their antiproliferative activity against various cancer cell lines. Some of these compounds demonstrated significant activity, particularly against breast and colon cancer cell lines, indicating their potential as lead compounds for anticancer drug development (M. Ghorab et al., 2013).
Anti-rheumatic Potential
Research into thiophene derivatives also extends into their potential anti-rheumatic applications. Compounds have been synthesized and assessed for their antioxidant, analgesic, and anti-rheumatic effects in vivo, showing significant promise for the treatment of rheumatic diseases (Y. Sherif & N. Hosny, 2014).
Synthesis and Structural Characterization
The synthesis of thiophene derivatives and their structural elucidation through various spectroscopic and analytical techniques form a crucial part of their scientific research applications. These studies not only provide insights into the potential biological activities of these compounds but also contribute to the broader field of organic and medicinal chemistry (D. W. Rangnekar & S. V. Mavlankar, 1991).
Surface Functionalization for Nanoparticles
Thiophene derivatives have been explored for their applications in materials science, particularly in the surface functionalization of semiconductor and metal nanoparticles. This research direction highlights the versatility of thiophene compounds beyond biological activities, demonstrating their potential in nanotechnology and materials engineering (Claudia Querner et al., 2006).
Future Directions
Thiophene-based analogs have been attracting a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
ethyl 5-phenyl-3-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6S/c1-5-30-23(26)21-16(13-19(31-21)14-9-7-6-8-10-14)24-22(25)15-11-17(27-2)20(29-4)18(12-15)28-3/h6-13H,5H2,1-4H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAIWSPEDPOMPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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